molecular formula C14H17FO B14260201 Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- CAS No. 359702-57-1

Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)-

Cat. No.: B14260201
CAS No.: 359702-57-1
M. Wt: 220.28 g/mol
InChI Key: QJKYEYVJDMGLEK-KGLIPLIRSA-N
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Description

Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- is a complex organic compound with a unique structure It contains a cyclohexanone ring substituted with fluorine, methyl, and phenyl groups The stereochemistry of this compound is specified by the (2S,5R) configuration, indicating the spatial arrangement of its substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- can be achieved through several synthetic routes. One common method involves the fluorination of a pre-synthesized cyclohexanone derivative. The reaction typically requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process must be optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, while the stereochemistry plays a crucial role in its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 2,5-dimethyl-: Lacks the fluorine and phenyl groups, resulting in different chemical and biological properties.

    Cyclohexanone, 2-fluoro-: Contains the fluorine atom but lacks the additional methyl and phenyl groups.

    Cyclohexanone, 2,5-dimethyl-5-phenyl-: Similar structure but without the fluorine atom.

Uniqueness

Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- is unique due to its specific combination of substituents and stereochemistry. The presence of the fluorine atom and the (2S,5R) configuration contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

359702-57-1

Molecular Formula

C14H17FO

Molecular Weight

220.28 g/mol

IUPAC Name

(2S,5R)-2-fluoro-2,5-dimethyl-5-phenylcyclohexan-1-one

InChI

InChI=1S/C14H17FO/c1-13(11-6-4-3-5-7-11)8-9-14(2,15)12(16)10-13/h3-7H,8-10H2,1-2H3/t13-,14+/m1/s1

InChI Key

QJKYEYVJDMGLEK-KGLIPLIRSA-N

Isomeric SMILES

C[C@]1(CC[C@](C(=O)C1)(C)F)C2=CC=CC=C2

Canonical SMILES

CC1(CCC(C(=O)C1)(C)F)C2=CC=CC=C2

Origin of Product

United States

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